molecular formula C19H29NO7 B4042032 4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate

4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate

Cat. No.: B4042032
M. Wt: 383.4 g/mol
InChI Key: LGSLKRWAPZOHPR-UHFFFAOYSA-N
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Description

4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C19H29NO7 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.19440226 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research on Related Chemical Structures and Reactions

Oxalate Compounds in Chemical Synthesis

Oxalate compounds, such as dimethyl oxalate, are frequently used in transesterification reactions, demonstrating their utility in synthesizing various ester compounds. For instance, transesterification of dimethyl oxalate with phenol over TS-1 catalysts has shown promising results in producing methyphenyl oxalate and diphenyl oxalate, highlighting the versatility of oxalate compounds in esterification processes and their potential applications in material science and organic synthesis (Ma et al., 2003).

Morpholine Derivatives in Organic Synthesis

Morpholine derivatives are integral in various organic synthesis processes, including asymmetric synthesis and catalysis. A study on the stereocontrolled synthesis of morpholine derivatives provides insights into their applications in creating chiral compounds, which are essential in developing pharmaceuticals and agrochemicals (Vinković & Sunjic, 1997).

Photocatalytic Degradation Studies

Research on photocatalytic degradation, such as the complete oxidation of organic compounds in water by photoassisted Fenton reactions, demonstrates the potential of using advanced oxidation processes for environmental remediation. These studies reveal the capability of certain chemical reactions to mineralize complex organic compounds to simpler, non-toxic forms, suggesting applications in water treatment and pollution control (Pignatello & Sun, 1995).

Fluorogenic Labeling for Analytical Applications

The development of fluorogenic labeling reagents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, for high-performance liquid chromatography (HPLC) highlights the use of advanced chemical compounds in analytical chemistry. These reagents enable the selective and sensitive detection of biologically important thiols, showcasing the potential of chemical compounds in enhancing analytical methodologies (Gatti et al., 1990).

Properties

IUPAC Name

4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.C2H2O4/c1-14-12-18(13-15(2)21-14)9-4-5-10-20-17-8-6-7-16(11-17)19-3;3-1(4)2(5)6/h6-8,11,14-15H,4-5,9-10,12-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSLKRWAPZOHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 2
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 3
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 4
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 5
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 6
Reactant of Route 6
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.